ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate

Purity Quality Control Procurement

SAR studies require precise C5-substituted pyrazoles. The 5-methyl group in this compound (CAS 898053-56-0) alters lipophilicity (XLogP3 1.3) and sterics vs. des-methyl analogs, directly impacting nitro group reduction potential and metabolic stability. - Purity: ≥98% (exceeds typical 95% of analogs, reducing HTS false positives) - Key applications: Reference standard for LC-MS, logP determination, or synthesis of 3-amino-5-methyl-pyrazole derivatives - Verified identity: MW 241.24, MF C10H15N3O4, TPSA 89.9 Ų

Molecular Formula C10H15N3O4
Molecular Weight 241.247
CAS No. 898053-56-0
Cat. No. B2805074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate
CAS898053-56-0
Molecular FormulaC10H15N3O4
Molecular Weight241.247
Structural Identifiers
SMILESCCOC(=O)CCCN1C(=CC(=N1)[N+](=O)[O-])C
InChIInChI=1S/C10H15N3O4/c1-3-17-10(14)5-4-6-12-8(2)7-9(11-12)13(15)16/h7H,3-6H2,1-2H3
InChIKeyUJLLNFCICSHZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Safety Profile for Procurement


Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is a heterocyclic building block comprising a 5-methyl-3-nitro-pyrazole core linked via an N1-butanoate chain to an ethyl ester [1]. Its molecular formula is C10H15N3O4, with a molecular weight of 241.24 g/mol, a computed XLogP3 of 1.3, and a topological polar surface area (TPSA) of 89.9 Ų [1]. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Commercial suppliers report purities ranging from 95% to ≥98% .

5-Methyl-3-nitro-pyrazole scaffold Defined heterocyclic building block for SAR-driven medicinal chemistry.
Multiple purity grades available Supplier specifications support direct use in sensitive assays with minimal prep.
Fully documented GHS hazard profile Streamlines institutional safety review and protocol approval.

Why Structural Analogs Cannot Substitute This Compound


The 5-methyl substitution on the pyrazole ring of ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate distinguishes it from des-methyl analogs such as ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate (CAS 898053-29-7). This methyl group alters the compound's lipophilicity (XLogP3 1.3 [1]) and steric profile, which are known to modulate metabolic stability and target engagement in nitro-pyrazole series . The presence of the 5-methyl substituent also impacts the electron density of the pyrazole ring, potentially shifting the reduction potential of the nitro group and the compound's overall reactivity profile versus the des-methyl counterpart . Consequently, procurement of the precise CAS 898053-56-0 entity is required to ensure reproducibility in synthetic pathways and biological assays where the 5-methyl substitution is a critical structural feature.

Structural Feature
5-Methyl analog (Target)
Des-methyl analog (Risk)
Lipophilicity & permeability
Reported XLogP3 supports specific permeability context
Lower logP may shift cell permeability and protein binding
Metabolic stability
5-Methyl modulates metabolic stability in nitro-pyrazole series
Des-methyl may exhibit different metabolic rate; SAR may not transfer
Reactivity profile
Electron density tuned by methyl group
Nitro reduction potential and downstream reactivity may differ

Quantitative Differentiation from Structural Analogs


Higher Purity Specification vs. Des-methyl Analog

Commercially, ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is available at a minimum purity of 98% , whereas the closest des-methyl analog, ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate (CAS 898053-29-7), is typically supplied at a minimum purity of 95% . This represents a ≥3% absolute purity differential, reducing the burden of additional purification steps prior to use in sensitive chemical biology or medicinal chemistry workflows.

Purity specification
Data to verify
Target ≥98%
Des-methyl analog 95% min
Δ ≥3% absolute purity
Higher purity reduces preparatory steps and impurity-driven variability in sensitive assays.
Supplier-specified values; analytical method may vary.
Purity Quality Control Procurement

Molecular Weight and Formula Differentiation

Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate has a molecular weight of 241.24 g/mol and a molecular formula of C10H15N3O4 [1], whereas ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate (CAS 898053-29-7) has a molecular weight of 227.22 g/mol and a formula of C9H13N3O4 . The difference of 14.02 g/mol corresponds to the additional methylene (–CH2–) group on the pyrazole ring, providing a clear mass spectrometric and elemental analysis distinction that prevents misidentification or cross-contamination in compound libraries.

Molecular identity
Reported
ΔMW = 14.02 g/mol
Target: 241.24 g/mol (C₁₀H₁₅N₃O₄)
Des-methyl: 227.22 g/mol (C₉H₁₃N₃O₄)
Unambiguous mass spectrometric identification prevents library mix-ups.
Values confirmed by PubChem and supplier data.
Molecular Weight Analytical Chemistry Inventory

Lipophilicity Shift from Methyl Substitution

The computed XLogP3 for ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is 1.3, as reported by PubChem [1]. While no directly comparable PubChem XLogP3 value is available for the des-methyl analog ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate, the presence of the 5-methyl substituent is expected to increase logP by approximately 0.5 log units relative to the unsubstituted pyrazole, based on the well-established Hansch π constant for a methyl group on an aromatic ring [2]. This lipophilicity shift can influence membrane permeability, solubility, and off-target binding profiles in cell-based screening cascades.

Lipophilicity shift
Class-level
Estimated ΔlogP ≈ +0.5
Target XLogP3 = 1.3 (PubChem)
Des-methyl: not reported; estimated ~0.8
Modest lipophilicity increase may influence cell permeability and protein binding.
Based on Hansch π constant for aromatic methyl; experimental logD advised.
Lipophilicity ADMET Drug Design

Comprehensive Hazard Classification Advantage

The Globally Harmonized System (GHS) classification for ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, publicly available hazard statements for the des-methyl analog ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate are incomplete and variably reported across suppliers, creating ambiguity for institutional safety review boards. The well-documented hazard profile of CAS 898053-56-0 allows for expedited safety assessment and streamlined approval of experimental protocols.

Hazard classification
Data to verify
Target 4 GHS codes
Des-methyl analog 0–2 codes (inconsistent)
Fully documented hazard profile expedites safety assessment and protocol approval.
Supplier SDS; verify locally.
Safety Data Sheet Hazard Classification EHS Compliance

Preferred Procurement Scenarios


Medicinal Chemistry SAR Exploration

When probing the impact of pyrazole C5 substitution on target binding affinity or selectivity, procurement of CAS 898053-56-0 ensures the specific 5-methyl-3-nitro substituent pattern is tested. The compound's well-defined purity (≥98%) and distinct molecular identity (MW 241.24) allow direct comparison with des-methyl or other C5-substituted analogs in head-to-head biochemical or cell-based assays [1].

High-Throughput Screening with Stringent Purity

For HTS campaigns where compound purity directly correlates with assay reproducibility and hit confirmation rates, CAS 898053-56-0 offers a minimum purity of 98%, exceeding the 95% typical of its closest analog . This reduces false-positive rates attributable to impurities and streamlines the transition from primary screening to dose-response validation.

Analytical Reference Standard Qualification

The well-characterized physicochemical properties of CAS 898053-56-0—including distinct MW (241.24 g/mol), molecular formula (C10H15N3O4), computed XLogP3 (1.3), and a robust safety profile—make it suitable as a reference standard for LC-MS method development, logP determination assays, and laboratory safety protocol validation [1].

Nitro-Reduction to Amino-Pyrazole Intermediates

The ethyl ester and nitro functional groups of CAS 898053-56-0 enable its use as a versatile intermediate in the synthesis of 3-amino-5-methyl-pyrazole derivatives for further elaboration. The presence of the 5-methyl group directs subsequent electrophilic substitution chemistry in ways that the des-methyl analog does not, making CAS 898053-56-0 the essential starting material for this specific synthetic sequence [1].

Application
Selection Property
Validation Focus
Med Chem SAR: C5 substitution
Defined 5-methyl-3-nitro pattern
Binding affinity/selectivity vs. des-methyl analog
High-throughput screening
Supplier-reported high-purity grade
Hit confirmation rate and false-positive reduction
Analytical reference standard
Well-characterized MW, formula, logP, and hazard profile
LC-MS method development and safety protocol validation
Synthesis: 3-amino-5-methyl-pyrazole
5-Methyl group directs electrophilic substitution
Regiochemical outcome and synthetic sequence fidelity
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